
Dimethocaine
Overview
Description
Dimethocaine (C₁₆H₂₆N₂O₂), also known as larocaine, is a synthetic local anesthetic and stimulant first synthesized in the 1930s . Structurally, it consists of a 4-aminobenzoate ester linked to a 3-diethylamino-2,2-dimethylpropyl group . Its molecular weight is 278.39 g/mol, and it exists as a white crystalline powder with a melting point of 92–94°C . Pharmacologically, this compound inhibits dopamine (DA) and norepinephrine reuptake via the dopamine transporter (DAT), leading to increased extracellular dopamine levels and stimulant effects comparable to cocaine but with lower potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethocaine is synthesized through the esterification of 4-aminobenzoic acid with 2,2-dimethyl-3-diethylamino-1-propanol. The reaction typically involves the use of an acid catalyst and proceeds under reflux conditions. The product is then purified through recrystallization to obtain this compound in its pure form .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is often supplied in the form of a hydrochloride salt, which is a white crystalline powder soluble in water .
Chemical Reactions Analysis
Types of Reactions
Dimethocaine undergoes several types of chemical reactions, including:
Ester Hydrolysis: The ester bond in this compound can be hydrolyzed to produce 4-aminobenzoic acid and 2,2-dimethyl-3-diethylamino-1-propanol.
Deethylation: The removal of ethyl groups from the nitrogen atom.
Hydroxylation: The introduction of hydroxyl groups into the aromatic ring
Common Reagents and Conditions
Ester Hydrolysis: Typically performed under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Deethylation: Achieved using strong acids or bases.
Hydroxylation: Often carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
Scientific Research Applications
Introduction to Dimethocaine
This compound, also known as larocaine, is a synthetic compound with local anesthetic and stimulant properties. It was initially synthesized in the 1930s and has been studied for its pharmacological effects, particularly its action as a dopamine reuptake inhibitor. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, potential for abuse, and various experimental uses.
Pharmacological Properties
- Dopamine Uptake Inhibition : this compound shows full displacement of specific radiolabeled compounds used to assess dopamine transporter binding and uptake.
- Potency Comparison : The potency order among local anesthetics is as follows: cocaine > this compound > tetracaine > procaine > chloroprocaine .
Scientific Research Applications
This compound has several notable applications in scientific research:
Drug Testing
This compound is often studied for its detectability in biological samples such as urine. This research is crucial for understanding its implications as a "legal high" and its potential for abuse.
Neurological Research
The compound serves as a model for investigating the mechanisms underlying cocaine addiction. Studies have shown that this compound can induce behaviors similar to those observed with cocaine administration in animal models, making it a valuable tool for exploring addiction pathways .
Pharmacological Research
This compound is utilized to study various aspects of neurotransmitter interactions and receptor dynamics within the nervous system. Its unique characteristics allow researchers to draw parallels with other stimulants and anesthetics .
Psychopharmacological Research
Research has focused on the stimulant properties of this compound, assessing its effects on mood and behavior in both animal models and human studies. These investigations are essential for understanding the broader implications of stimulant use and potential therapeutic applications .
Anesthetic Research
This compound's local anesthetic properties have been compared with traditional anesthetics like cocaine, providing insights into its efficacy and safety profile in clinical settings.
Case Study 1: Behavioral Reinforcement
In studies involving rhesus monkeys, this compound was self-administered at rates comparable to cocaine, indicating its potential for abuse. The drug's effects on behavior were linked to dopamine transporter occupancy measured through neuroimaging techniques .
Case Study 2: Locomotor Activity
Acute administration of this compound significantly increased locomotor activity in rodent models, suggesting that it may induce reinforcing behaviors similar to those seen with other stimulants. This effect was dose-dependent, highlighting the importance of dosage in evaluating behavioral outcomes .
Summary of Findings
This compound presents a multifaceted profile that makes it an important subject of study within pharmacology and neuroscience. Its ability to inhibit dopamine reuptake places it alongside other potent stimulants like cocaine, yet it also offers unique opportunities for research into addiction mechanisms and anesthetic efficacy.
Application Area | Description |
---|---|
Drug Testing | Assessing detectability and implications as a legal high |
Neurological Research | Investigating addiction mechanisms and behavioral reinforcement |
Pharmacological Research | Studying neurotransmitter interactions and receptor dynamics |
Psychopharmacological Research | Evaluating mood and behavioral effects |
Anesthetic Research | Comparing efficacy with traditional anesthetics |
Mechanism of Action
Dimethocaine exerts its effects primarily by inhibiting the uptake of dopamine by blocking dopamine transporters (DAT). This inhibition increases the concentration of dopamine in the synaptic cleft, leading to enhanced stimulation of dopamine receptors. The increased dopamine levels in the brain’s reward pathway contribute to the compound’s stimulatory and addictive effects .
Comparison with Similar Compounds
Pharmacological and Behavioral Effects
- Cocaine : this compound shares cocaine’s DAT inhibition mechanism but exhibits ~25% lower potency in animal models . Both compounds increase extracellular dopamine in primates, but this compound produces less euphoria in human users .
- Procaine/Lidocaine : These local anesthetics lack significant dopaminergic activity. Procaine shows minimal DAT occupancy (10–41%) and fails to maintain self-administration in primates, unlike this compound .
- Fluorotropacocaine: A newer synthetic cocaine analog with unknown neurochemical and behavioral profiles .
Chemical and Analytical Profiles
- Mass Spectrometry: this compound’s dominant ion (m/z 279.20) results from nondissociative proton transfer, with fragment ions at m/z 120.04 and 99.14 .
- NMR : this compound’s trifluoroacetate salt in DMSO-d₆ shows distinct peaks at δ 1.117–3.194, differing from cocaine’s aromatic proton signals .
Metabolic and Toxicological Profiles
- This compound: Metabolized via N-acetylation, N-deethylation, and hydroxylation by CYP450 enzymes and NAT2 . Limited human toxicity data exist, but intravenous use is linked to abscesses, anxiety, and psychosis .
- Cocaine : Metabolized to benzoylecgonine and ecgonine methyl ester via esterases. Higher cardiovascular toxicity (e.g., arrhythmias) compared to this compound .
- Procaine: Rapidly hydrolyzed to para-aminobenzoic acid, minimizing systemic toxicity .
Research and Clinical Implications
- Abuse Potential: this compound’s reinforcing effects in primates and dopaminergic activity suggest abuse liability, though its lower euphoria may reduce recreational appeal compared to cocaine .
- Analytical Challenges: this compound can be misidentified as cocaine in immunoassays; confirmatory testing via LC-MS/MS is required .
- Regulatory Status : Marketed as a "legal high" in some regions but regulated as a medicinal product in others (e.g., Ireland) due to anesthetic properties .
Biological Activity
Dimethocaine (DMC), a synthetic derivative of cocaine, has garnered attention for its psychoactive properties and potential therapeutic applications. Understanding its biological activity is crucial for assessing its safety, efficacy, and potential use in clinical settings. This article explores the pharmacological profile, metabolic pathways, behavioral effects, and relevant case studies associated with this compound.
Pharmacological Profile
This compound exhibits stimulant properties similar to cocaine, primarily acting as a dopaminergic reuptake inhibitor . Research has shown that it significantly increases locomotor activity and induces reinforcing behaviors in animal models, indicating its potential for abuse. The compound is classified as a new psychoactive substance (NPS) and is often consumed recreationally without thorough safety evaluations .
Key Characteristics:
- Chemical Structure : this compound is chemically related to cocaine, sharing structural similarities that contribute to its pharmacological effects.
- Mechanism of Action : It primarily inhibits the dopamine transporter, leading to increased levels of dopamine in the synaptic cleft, which is associated with reward and reinforcement behaviors .
- Potency : In comparative studies, this compound has been shown to possess a potency order of cocaine > this compound > tetracaine > procaine > chloroprocaine .
Metabolism
This compound undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes and N-acetylation. The metabolic pathways include:
- Phase I Reactions : Ester hydrolysis, deethylation, and hydroxylation are the main reactions facilitated by various P450 isoforms. Notably, CYP3A4 plays a significant role in the clearance of this compound through deethylation .
- Phase II Reactions : N-acetylation is catalyzed by the NAT2 isozyme, which is crucial for the formation of metabolites that may influence the drug's pharmacological effects .
The kinetics of these reactions follow classic Michaelis-Menten behavior with varying affinities among different P450 enzymes. For instance, P450 3A4 accounts for 96% of the net clearance for deethylation .
Behavioral Effects
This compound's behavioral effects have been extensively studied in animal models:
- Locomotor Activity : Administration of this compound results in increased locomotor activity in mice, similar to cocaine's effects. Doses ranging from 10-40 mg/kg have been shown to significantly enhance movement .
- Anxiogenic Effects : In elevated plus-maze tests, this compound reduced entries into open arms, suggesting anxiogenic properties that parallel those observed with cocaine .
- Reinforcing Properties : Conditioned place preference tests indicate that this compound can produce reinforcing effects akin to those of cocaine, raising concerns about its potential for abuse .
Case Studies
A review of clinical cases highlights the implications of this compound use:
- Case Study on Psychoactive Substance Use : A study involving two individuals treated with psychostimulants illustrated positive outcomes when addressing cocaine dependence. Although not directly involving this compound, it underscores the relevance of stimulant medications in managing substance use disorders .
- Unusual Drug Screening Results : A case reported an individual found unconscious with unusual drug screening results that included this compound metabolites. This emphasizes the need for comprehensive testing methods due to the rising prevalence of NPSs like this compound .
Summary Table
Aspect | Details |
---|---|
Chemical Class | Synthetic derivative of cocaine |
Mechanism | Dopamine reuptake inhibitor |
Key Metabolites | Hydroxylated forms, N-acetylated derivatives |
Main Enzymes Involved | CYP3A4 (deethylation), NAT2 (N-acetylation) |
Behavioral Effects | Increased locomotion, anxiogenic responses |
Potential Risks | Abuse potential similar to cocaine |
Q & A
Basic Research Questions
Q. What are the key spectroscopic characteristics of Dimethocaine, and how can they be utilized for compound identification?
this compound (C₁₆H₂₆N₂O₂, CAS 94-15-5) is characterized by distinct ¹H-NMR signals, including peaks at 355.93, 3050.60, and 3059.32 ppm (solvent: DMSO-d₆) . Researchers should prioritize cross-referencing these spectral data with established databases and validating purity via HPLC or GC-MS. For novel derivatives, additional techniques like HRMS or X-ray crystallography may be required to confirm structural integrity .
Q. How should researchers design a synthesis protocol for this compound to ensure reproducibility?
Synthesis protocols must detail reaction conditions (e.g., solvent, temperature, catalysts), purification methods (e.g., recrystallization, column chromatography), and characterization steps. For example, the esterification of 4-aminobenzoic acid with 3-diethylamino-2,2-dimethylpropanol requires precise stoichiometric ratios and anhydrous conditions . Researchers should adhere to guidelines for reporting synthetic procedures, including explicit mention of deviations from published methods .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Personal protective equipment (PPE) such as gloves, lab coats, and goggles is mandatory. Waste containing this compound must be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination. Safety data sheets (SDS) should be consulted for toxicity profiles and emergency procedures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?
Discrepancies in efficacy or mechanism-of-action studies often arise from variations in experimental models (e.g., in vitro vs. in vivo), dosage regimens, or purity levels. A systematic review of methodologies across studies is critical. For instance, differences in receptor-binding assays (e.g., choice of cell lines, incubation times) should be analyzed using meta-regression or sensitivity analysis . Researchers must explicitly address limitations in their discussion sections and propose hypotheses for inconsistent findings .
Q. What strategies optimize the design of structure-activity relationship (SAR) studies for this compound analogs?
SAR studies require iterative cycles of molecular modification, biological testing, and computational modeling (e.g., molecular docking, QSAR). Key variables include substituent polarity, steric effects, and bioavailability. Researchers should employ factorial design to evaluate interactions between variables and validate hypotheses via dose-response assays . Data should be presented in tabular form with standardized metrics (e.g., IC₅₀, logP) .
Q. How can researchers ensure data reproducibility in this compound neuropharmacology studies?
Reproducibility hinges on transparent reporting of animal models (e.g., strain, age), experimental conditions (e.g., ambient temperature, light cycles), and statistical methods (e.g., power analysis, blinding protocols). Collaborative replication studies and pre-registration of experimental designs mitigate bias. Raw data (e.g., electrophysiological recordings, behavioral assays) should be archived in FAIR-compliant repositories .
Q. What ethical considerations apply to human tissue-based studies involving this compound?
Studies using human-derived materials must comply with institutional review board (IRB) protocols, including informed consent and anonymization of donor identifiers. Researchers should explicitly state the source of tissues (e.g., commercial vendors, biobanks) and justify sample sizes via ethical frameworks like the "3Rs" (Replacement, Reduction, Refinement) .
Q. Methodological Guidelines
- Data Presentation : Avoid redundancy between text and tables; highlight statistically significant findings (p < 0.05) in the text, while raw data or secondary analyses belong in supplementary materials .
- Interdisciplinary Collaboration : Engage analytical chemists, pharmacologists, and statisticians early in experimental design to address methodological gaps and enhance data robustness .
Properties
IUPAC Name |
[3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13/h7-10H,5-6,11-12,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQIUQKMMPDHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
553-63-9 (hydrochloride) | |
Record name | Dimethocaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40240185 | |
Record name | Dimethocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40240185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94-15-5 | |
Record name | Dimethocaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethocaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethocaine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40240185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHOCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3L4A6GOWZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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